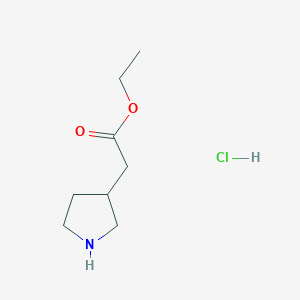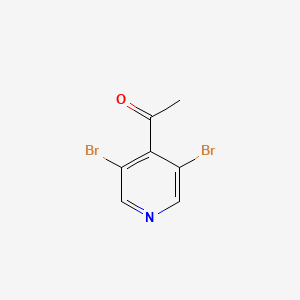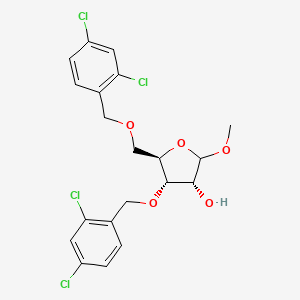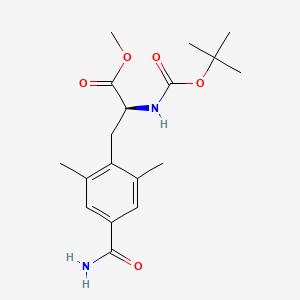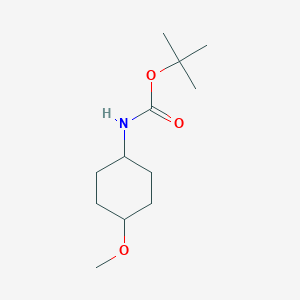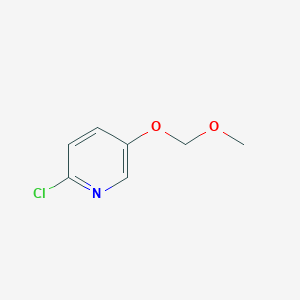![molecular formula C11H11F3O B1427438 4-[3-(Trifluoromethyl)phenyl]butanal CAS No. 1343365-32-1](/img/structure/B1427438.png)
4-[3-(Trifluoromethyl)phenyl]butanal
Overview
Description
“4-[3-(Trifluoromethyl)phenyl]butanal” is a chemical compound with the CAS Number: 1343365-32-1 . It has a molecular weight of 216.2 .
Molecular Structure Analysis
The Inchi Code for “4-[3-(Trifluoromethyl)phenyl]butanal” is 1S/C11H11F3O/c12-11(13,14)10-6-3-5-9(8-10)4-1-2-7-15/h3,5-8H,1-2,4H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“4-[3-(Trifluoromethyl)phenyl]butanal” is a liquid at room temperature . It has a storage temperature of -10 degrees Celsius . The compound has a molecular weight of 216.2 .Scientific Research Applications
Synthesis and Chemical Properties
Trifluoromethylation of Ketones : Research by Sato et al. (2006) demonstrated trifluoromethylation at the α‐Position of α,β‐Unsaturated Ketones, including compounds like 4-Phenyl-3-(trifluoromethyl)butan-2-one. This study is significant in understanding the mechanisms of trifluoromethylation and its applications in organic synthesis (Sato, Omote, Ando, & Kumadaki, 2006).
Luminescent Properties of Lanthanide Complexes : Feng et al. (2008) investigated ternary lanthanide complexes containing 4,4,4-trifluoro-1-phenyl-1,3-butanedione and 1,10-phenanthroline, highlighting their visible and near-IR luminescent properties, which could be leveraged in materials science and optical applications (Feng, Zhang, Song, Li, Sun, Xing, & Guo, 2008).
Copper-Selective Electrodes : A study by Kopylovich, Mahmudov, and Pombeiro (2011) revealed the use of 1-Phenyl-2-(2-hydroxyphenylhydrazo)butane-1,3-dione as an effective ionophore for copper-selective poly(vinyl) chloride (PVC) membrane electrodes. This has implications in analytical chemistry and environmental monitoring (Kopylovich, Mahmudov, & Pombeiro, 2011).
Applications in Organic Chemistry
- Charge Transfer and Emission Tuning : Research by Bae et al. (2014) on 1,4-Di-(1-Ar-o-carboran-2-yl)benzene compounds, including those with trifluoromethylphenyl groups, showed their potential in "through-space" charge transfer and emission color tuning, which is crucial for developing new materials for electronics and photonics (Bae, Kim, Lee, Kim, Lee, Do, & Lee, 2014).
Safety And Hazards
properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]butanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O/c12-11(13,14)10-6-3-5-9(8-10)4-1-2-7-15/h3,5-8H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXBLQFXUDTRSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Trifluoromethyl)phenyl]butanal | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



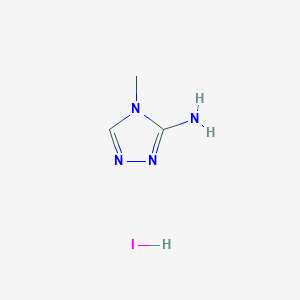
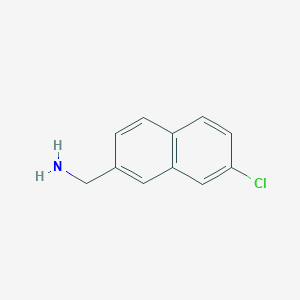
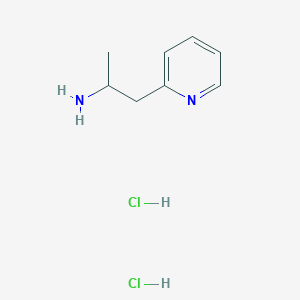
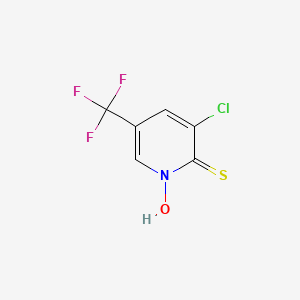
![[(4-Methoxy-3-thienyl)methyl]amine](/img/structure/B1427362.png)
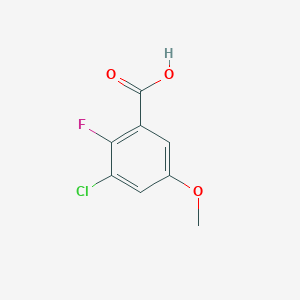
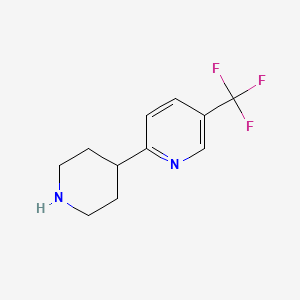
![3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1427365.png)
